Cas no 1338494-94-2 (2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid)
2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
- 2-(2-methoxyethoxy)-4-methylthiazole-5-carboxylic acid
- STL251695
- BBL033133
- T5057
- 5-thiazolecarboxylic acid, 2-(2-methoxyethoxy)-4-methyl-
- 2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
-
- MDL: MFCD20441365
- Inchi: 1S/C8H11NO4S/c1-5-6(7(10)11)14-8(9-5)13-4-3-12-2/h3-4H2,1-2H3,(H,10,11)
- InChI Key: KRYDWKOXQCAKOY-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=C(C)N=C1OCCOC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 202
- Topological Polar Surface Area: 96.9
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 366.7±52.0 °C at 760 mmHg
- Flash Point: 175.6±30.7 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B423138-10mg |
2-(2-methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid |
1338494-94-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B423138-50mg |
2-(2-methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid |
1338494-94-2 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B423138-100mg |
2-(2-methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid |
1338494-94-2 | 100mg |
$ 115.00 | 2022-06-07 | ||
| Chemenu | CM494406-1g |
2-(2-Methoxyethoxy)-4-methylthiazole-5-carboxylicacid |
1338494-94-2 | 97% | 1g |
$264 | 2024-08-02 | |
| abcr | AB410755-500 mg |
2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid |
1338494-94-2 | 500MG |
€254.60 | 2023-02-03 | ||
| abcr | AB410755-1 g |
2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid |
1338494-94-2 | 1g |
€322.50 | 2023-04-24 | ||
| abcr | AB410755-500mg |
2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid; . |
1338494-94-2 | 500mg |
€269.00 | 2025-03-19 | ||
| abcr | AB410755-1g |
2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid; . |
1338494-94-2 | 1g |
€317.00 | 2025-03-19 | ||
| Ambeed | A834180-1g |
2-(2-Methoxyethoxy)-4-methylthiazole-5-carboxylic acid |
1338494-94-2 | 97% | 1g |
$267.0 | 2024-04-24 | |
| A2B Chem LLC | AI30583-500mg |
2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid |
1338494-94-2 | >95% | 500mg |
$467.00 | 2024-04-20 |
2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid Suppliers
2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 1338494-94-2) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug discovery. The structure of this molecule incorporates a thiazole ring system, which is a five-membered heterocycle containing sulfur and nitrogen atoms, along with substituents that enhance its chemical and biological properties.
The thiazole ring in this compound plays a crucial role in determining its reactivity and bioavailability. The presence of the methoxyethoxy group at the 2-position introduces electron-donating effects, which can influence the molecule's stability and solubility. Additionally, the methyl group at the 4-position contributes to the overall hydrophobicity of the molecule, potentially enhancing its ability to cross cellular membranes. The carboxylic acid group at the 5-position is a key functional group that can participate in hydrogen bonding, making it suitable for various chemical modifications or interactions with biological targets.
Recent studies have highlighted the potential of thiazole derivatives as candidates for anti-inflammatory, anticancer, and antimicrobial agents. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that certain thiazole-containing compounds exhibit potent inhibitory activity against inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that 2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid could be a promising lead compound for developing novel anti-inflammatory drugs.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. One efficient approach involves the reaction of an appropriate thioamide with an aldehyde or ketone in the presence of a base to form the thiazole ring. Subsequent functionalization steps can introduce the methoxyethoxy and methyl groups at their respective positions. The carboxylic acid group can be introduced via oxidation or hydrolysis reactions depending on the starting materials used.
The biological evaluation of 2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid has shown promising results in preclinical studies. For example, experiments conducted on human cancer cell lines revealed that this compound exhibits selective cytotoxicity against tumor cells while sparing normal cells. This selectivity is attributed to its ability to target specific pathways involved in cancer cell proliferation and survival.
Moreover, computational studies using molecular docking techniques have provided insights into the binding modes of this compound with various protein targets. These studies suggest that the thiazole ring serves as a key interaction site for hydrogen bonding and hydrophobic interactions with target enzymes or receptors. The presence of electron-donating groups such as methoxyethoxy further enhances these interactions, making the compound a strong candidate for drug development.
In conclusion, 2-(2-Methoxyethoxy)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 1338494-94-2) represents a valuable addition to the arsenal of bioactive compounds with potential applications in therapeutics. Its unique structure combines functional groups that confer versatility in chemical reactivity and biological activity. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing drug discovery efforts.
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